

In-Depth Technical Guide to 2-Hydroxy-5-phenylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-phenylbenzaldehyde

Cat. No.: B1337557

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-5-phenylbenzaldehyde** (CAS No: 1761-63-3), a versatile aromatic aldehyde with significant potential in various scientific and biomedical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its established roles as a fluorescent probe and an antibacterial agent. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

2-Hydroxy-5-phenylbenzaldehyde is a biphenyl derivative characterized by a hydroxyl and a formyl group attached to one of the phenyl rings. This substitution pattern imparts unique chemical reactivity and photophysical properties to the molecule.

Table 1: Physicochemical Properties of **2-Hydroxy-5-phenylbenzaldehyde**

Property	Value	Reference
CAS Number	1761-63-3	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₂	[1]
Molecular Weight	198.22 g/mol	[1]
Melting Point	96-99 °C	[2]
Canonical SMILES	C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O	[1]

Note: Further physical properties such as boiling point, solubility, and pKa are not readily available in the reviewed literature and would require experimental determination.

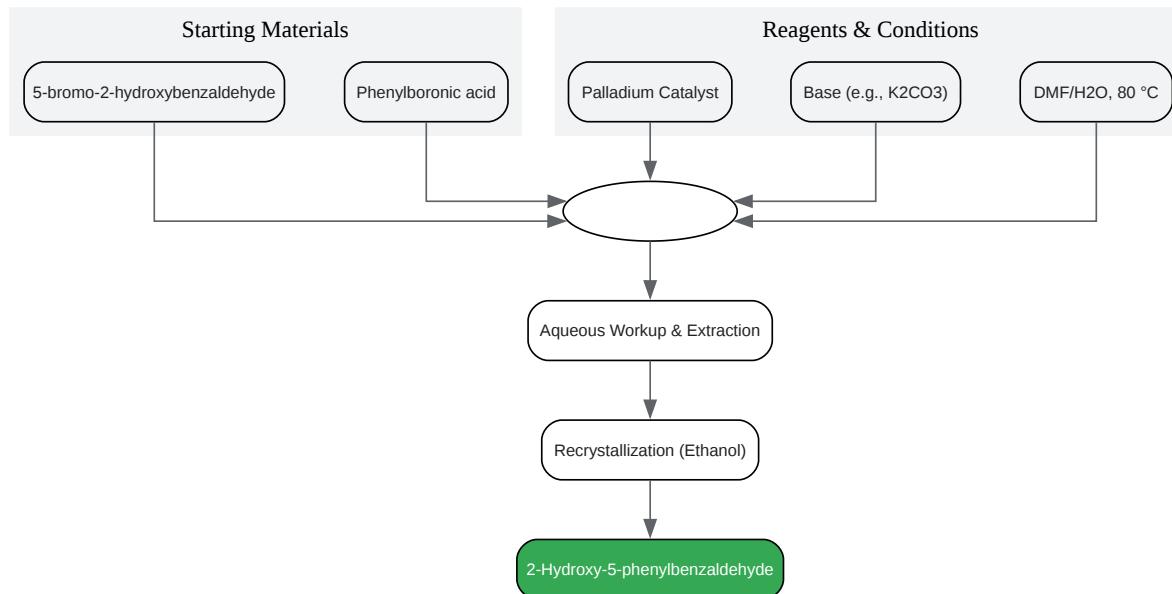
Synthesis

A reliable method for the synthesis of **2-Hydroxy-5-phenylbenzaldehyde** is through a Suzuki coupling reaction. This common cross-coupling method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki Coupling

This protocol is based on the synthesis of **2-Hydroxy-5-phenylbenzaldehyde** from 5-bromo-2-hydroxybenzaldehyde and phenylboronic acid.[\[2\]](#)

Materials:


- 5-bromo-2-hydroxybenzaldehyde (1.0 mmol)
- Phenylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
- Base (e.g., K₂CO₃, 2.0 mmol)
- Solvent (e.g., a mixture of DMF and water, 2:1, 6.0 mL)
- Ethanol (for recrystallization)

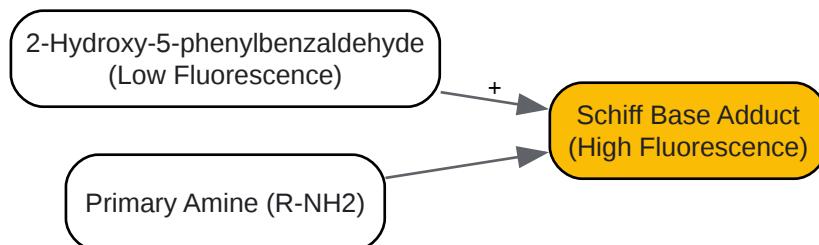
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 5-bromo-2-hydroxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
- Add the solvent mixture (DMF:H₂O, 2:1, 6.0 mL) to the flask.
- Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol to yield **2-Hydroxy-5-phenylbenzaldehyde**.

Diagram 1: Synthetic Workflow for **2-Hydroxy-5-phenylbenzaldehyde**

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for **2-Hydroxy-5-phenylbenzaldehyde** via Suzuki coupling.

Applications

Fluorescent Probe for Amine and Thiosemicarbazide Detection

2-Hydroxy-5-phenylbenzaldehyde serves as a fluorescent probe for the detection of amines and thiosemicarbazides.^[1] The underlying mechanism likely involves the formation of a Schiff base upon reaction of the aldehyde group with the primary amine of the analyte. This reaction leads to the formation of a more conjugated system, resulting in a change in the fluorescence properties of the molecule, allowing for qualitative and quantitative detection.

Diagram 2: Proposed Mechanism for Fluorescence Detection of Amines

[Click to download full resolution via product page](#)

Caption: Reaction of the probe with a primary amine to form a fluorescent Schiff base.

Antibacterial Activity

This compound has demonstrated antibacterial activity against both Gram-positive bacteria, *Bacillus subtilis* and *Staphylococcus aureus*.^[1] While the precise mechanism of action has not been fully elucidated for this specific compound, the antimicrobial properties of phenolic aldehydes are often attributed to their ability to disrupt cell membranes, interfere with metabolic enzymes, or damage genetic material. Further research, including the determination of Minimum Inhibitory Concentration (MIC) values, is necessary to quantify its efficacy and explore its potential as a therapeutic agent.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis) for **2-Hydroxy-5-phenylbenzaldehyde** are not widely available in the public domain. Researchers are encouraged to perform these analyses upon synthesis and purification to confirm the structure and purity of the compound.

Signaling Pathway Interactions

Currently, there is no published research detailing the interaction of **2-Hydroxy-5-phenylbenzaldehyde** with specific cellular signaling pathways. This represents an open area for future investigation, particularly in the context of its antibacterial activity and any potential cytotoxic effects on mammalian cells.

Conclusion

2-Hydroxy-5-phenylbenzaldehyde is a compound with established utility as a fluorescent probe and potential as an antibacterial agent. This guide provides the foundational knowledge for its synthesis and application. Further research is warranted to fully characterize its physical properties, elucidate its mechanisms of action, and explore its broader potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-5-phenylbenzaldehyde | 1761-63-3 | BAA76163 [biosynth.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Hydroxy-5-phenylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337557#2-hydroxy-5-phenylbenzaldehyde-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com